5-Bromo-2-pyrimidinepropanol
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Overview
Description
5-Bromo-2-pyrimidinepropanol is a chemical compound that belongs to the class of brominated pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a propanol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds to form the desired pyrimidine compound . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-pyrimidinepropanol can be scaled up using similar synthetic routes. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to ensure high yield and purity of the final product, making the process efficient and economically viable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pyrimidinepropanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The propanol group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Cross-Coupling Reactions: Palladium catalysts and arylboronic acids or alkynylzincs are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-pyrimidinepropanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyrimidinepropanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine with similar reactivity and applications.
5-Bromo-2-chloropyrimidine: Shares similar chemical properties but differs in its reactivity due to the presence of a chlorine atom.
2-Bromo-5-iodopyrimidine: Similar structure with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-2-pyrimidinepropanol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,1-3H2 |
InChI Key |
HZWGOPOVNOLRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCCO)Br |
Origin of Product |
United States |
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